molecular formula C21H17ClN2O4S B3124850 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate CAS No. 320424-08-6

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate

Cat. No.: B3124850
CAS No.: 320424-08-6
M. Wt: 428.9 g/mol
InChI Key: LPDDWHJKQCCYPC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl and carbamate groups may also contribute to its activity by modulating its binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar compounds to 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14-2-9-18(10-3-14)29-20-11-4-15(12-19(20)24(26)27)13-28-21(25)23-17-7-5-16(22)6-8-17/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDDWHJKQCCYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126873
Record name Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-08-6
Record name Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320424-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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